molecular formula C15H13N5O2S3 B2730653 4-methyl-N-(5-((2-oxo-2-(pyridin-3-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide CAS No. 1351597-68-6

4-methyl-N-(5-((2-oxo-2-(pyridin-3-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2730653
CAS No.: 1351597-68-6
M. Wt: 391.48
InChI Key: DTJWQLOXJJBXAP-UHFFFAOYSA-N
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Description

4-methyl-N-(5-((2-oxo-2-(pyridin-3-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H13N5O2S3 and its molecular weight is 391.48. The purity is usually 95%.
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Biological Activity

The compound 4-methyl-N-(5-((2-oxo-2-(pyridin-3-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a novel thiophene derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its anticancer properties, antioxidant capabilities, and antibacterial effects.

Chemical Structure and Properties

This compound features a complex structure that includes a thiophene ring, a carboxamide group, and a thiadiazole moiety. The presence of these functional groups is significant for its biological interactions.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiophene carboxamide derivatives. For instance:

  • Mechanism of Action : The compound is believed to inhibit key biological processes associated with cancer cell proliferation. It interacts with tubulin similarly to established anticancer agents like Combretastatin A-4 (CA-4), disrupting microtubule dynamics and leading to apoptosis in cancer cells .
  • In Vitro Studies : In vitro assays demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example, compounds derived from thiophene carboxamides showed IC50 values ranging from 5.46 µM to 12.58 µM against Hep3B liver cancer cells . The docking studies indicated favorable binding interactions with the tubulin-colchicine-binding pocket, suggesting a strong potential for anticancer activity .
  • Case Studies : A review of thiadiazole derivatives indicated their efficacy in various cancer models, including leukemia and solid tumors. Specific derivatives showed decreased viability in human non-small cell lung cancer and breast cancer cells .

Antioxidant Activity

The antioxidant properties of the compound were assessed using the ABTS assay:

  • Results : The compound exhibited significant inhibition activity, comparable to ascorbic acid, suggesting its potential as an antioxidant agent . The highest inhibition percentage recorded was 62%, indicating strong free radical scavenging ability.

Antibacterial Activity

The antibacterial effects of the compound were tested against several pathogenic bacteria:

  • Activity Against Gram-positive and Gram-negative Bacteria : The synthesized derivatives displayed varying degrees of antibacterial activity. For instance, one derivative showed an activity index exceeding 80% against Staphylococcus aureus and Escherichia coli .
  • Mechanism : The presence of specific substituents on the thiophene ring significantly enhanced antibacterial activity by increasing the hydrophilicity of the compounds, which is crucial for membrane penetration in bacterial cells .

Data Summary

Biological ActivityIC50 Values (µM)Target CellsReference
Anticancer5.46 - 12.58Hep3B
Antioxidant62% inhibitionABTS assay
Antibacterial>80% activityS. aureus, E. coli

Properties

IUPAC Name

4-methyl-N-[5-[2-oxo-2-(pyridin-3-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2S3/c1-9-5-11(23-7-9)13(22)18-14-19-20-15(25-14)24-8-12(21)17-10-3-2-4-16-6-10/h2-7H,8H2,1H3,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJWQLOXJJBXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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